molecular formula C12H12F2O3 B1368651 6-(3,4-Difluorophenyl)-6-oxohexanoic acid CAS No. 898765-77-0

6-(3,4-Difluorophenyl)-6-oxohexanoic acid

Cat. No.: B1368651
CAS No.: 898765-77-0
M. Wt: 242.22 g/mol
InChI Key: HWZQUDHAYOJXEV-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hexanoic acid backbone

Scientific Research Applications

6-(3,4-Difluorophenyl)-6-oxohexanoic acid has several scientific research applications:

Safety and Hazards

As with any chemical, handling “6-(3,4-Difluorophenyl)-6-oxohexanoic acid” would require appropriate safety measures. While specific safety data isn’t available, general precautions for handling carboxylic acids should be followed .

Preparation Methods

The synthesis of 6-(3,4-Difluorophenyl)-6-oxohexanoic acid typically involves the introduction of the difluorophenyl group into the hexanoic acid structure. One common method is through the reaction of 3,4-difluorophenylacetic acid with appropriate reagents to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

6-(3,4-Difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the hexanoic acid backbone provides structural stability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

6-(3,4-Difluorophenyl)-6-oxohexanoic acid can be compared with other similar compounds, such as:

    3,4-Difluorophenylacetic acid: Similar in structure but lacks the hexanoic acid backbone.

    2,4-Difluorophenylacetic acid: Differing in the position of fluorine atoms.

    4-Fluorophenylacetic acid: Contains only one fluorine atom.

    2-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of difluorophenyl.

The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the hexanoic acid backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(3,4-difluorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-9-6-5-8(7-10(9)14)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZQUDHAYOJXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645305
Record name 6-(3,4-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-77-0
Record name 3,4-Difluoro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Difluorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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